molecular formula C18H19N3O3 B2707622 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1421500-04-0

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No. B2707622
CAS RN: 1421500-04-0
M. Wt: 325.368
InChI Key: PMVFMFBCZUTKAB-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide, also known as FMA-VP, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. FMA-VP is a novel organic compound that has been synthesized by researchers using a specific method.

Scientific Research Applications

Pyrolysis of Chitin and N-acetylglucosamine

Research on the pyrolysis of N-acetylglucosamine has identified the formation of nitrogen-containing compounds, including acetamidofurans, which are indicative of chitin presence in biological samples. This suggests the relevance of such compounds in geochemical and biological analyses (Franich, Goodin, & Wilkins, 1984).

Coordination Complexes and Antioxidant Activity

A study on pyrazole-acetamide derivatives has shown the synthesis of novel Co(II) and Cu(II) coordination complexes, which display significant antioxidant activities. This highlights the compound's potential in developing materials with antioxidant properties (Chkirate et al., 2019).

Insensitive Energetic Materials

Compounds based on the pyrazole and furazan frameworks have been developed as insensitive energetic materials, indicating potential applications in the design of safer explosives and propellants (Yu et al., 2017).

Biological Activity and Crystal Structure Analysis

The synthesis and characterization of similar compounds, focusing on their crystal structure and biological activities (herbicidal and fungicidal), suggest a route for developing agrochemicals and studying molecular interactions (霍静倩 et al., 2016).

Pyrolysis of Furan Derivatives

The study of furan derivatives' pyrolysis provides insights into the formation of benzene derivatives and polycyclic aromatic hydrocarbons (PAHs), relevant to understanding combustion processes and environmental impact assessments (Wu et al., 2016).

properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-6-3-4-7-16(13)24-12-18(22)19-11-14-10-15(21(2)20-14)17-8-5-9-23-17/h3-10H,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVFMFBCZUTKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NN(C(=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide

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